molecular formula C15H20N2O2 B8238267 cis-Octahydro-pyrrolo[2,3-c]pyridine-6-carboxylic acid benzyl ester

cis-Octahydro-pyrrolo[2,3-c]pyridine-6-carboxylic acid benzyl ester

Cat. No.: B8238267
M. Wt: 260.33 g/mol
InChI Key: WTZWRIXNVHBWOL-UHFFFAOYSA-N
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Description

cis-Octahydro-pyrrolo[2,3-c]pyridine-6-carboxylic acid benzyl ester: is a chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.3352 g/mol . This compound is part of the pyrrolidine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of cis-Octahydro-pyrrolo[2,3-c]pyridine-6-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Cyclization Reactions: Formation of the pyrrolidine ring through cyclization reactions.

    Hydrogenation: Reduction of double bonds to achieve the octahydro configuration.

    Esterification: Introduction of the benzyl ester group through esterification reactions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

cis-Octahydro-pyrrolo[2,3-c]pyridine-6-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

cis-Octahydro-pyrrolo[2,3-c]pyridine-6-carboxylic acid benzyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Octahydro-pyrrolo[2,3-c]pyridine-6-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

cis-Octahydro-pyrrolo[2,3-c]pyridine-6-carboxylic acid benzyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

benzyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-9-7-13-6-8-16-14(13)10-17/h1-5,13-14,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZWRIXNVHBWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-Octahydro-pyrrolo[2,3-c]pyridine-6-carboxylic acid benzyl ester
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cis-Octahydro-pyrrolo[2,3-c]pyridine-6-carboxylic acid benzyl ester
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cis-Octahydro-pyrrolo[2,3-c]pyridine-6-carboxylic acid benzyl ester
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cis-Octahydro-pyrrolo[2,3-c]pyridine-6-carboxylic acid benzyl ester

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